molecular formula C24H24O2 B3330452 2,7-Di-tert-butyl-4,5-pyrenedione CAS No. 704860-92-4

2,7-Di-tert-butyl-4,5-pyrenedione

Cat. No. B3330452
M. Wt: 344.4 g/mol
InChI Key: BCVLJPPUHAYYTD-UHFFFAOYSA-N
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Description

2,7-Di-tert-butyl-4,5-pyrenedione is a chemical compound that belongs to the family of pyrenediones. It is a yellow crystalline substance that is commonly used in scientific research. This compound has gained significant attention in the scientific community due to its unique properties and potential applications.

Scientific Research Applications

Synthesis and Photophysical Properties

Synthesis and Electrochemical Properties : A study by Ji et al. (2018) detailed the efficient direct functionalization of pyrene at the 4,9-positions, producing compounds with significant photophysical and electrochemical properties. This research showcased the potential of 2,7-Di-tert-butyl-4,5-pyrenedione derivatives for applications in organic electronics and photonics due to their moderate fluorescence quantum yields and radiative decay rates (Ji et al., 2018).

Heterocyclic Polymer Synthesis

Network Polymers and Dielectric Spectra Analysis : Abdel-Razik and Mahmoud (2012) synthesized novel network polymers via oxidation and condensation reactions involving 2,7-di-tert-butylpyrene, leading to materials with intriguing dielectric properties. These polymers exhibited potential for high-performance applications in electronics due to their low dielectric constants and high thermal stability (Abdel-Razik & Mahmoud, 2012).

Photochromic Applications

Photochromic Circular Dichroism : Sawada et al. (2015) investigated the photochromic properties of 2,7-Di-tert-butyl-10b,10c-dimethyl-pyrazino[2,3-e]dihydropyrene, demonstrating its potential in molecular devices. The study highlighted the reversible changes in circular dichroism upon light exposure, suggesting applications in optical data storage and molecular switches (Sawada et al., 2015).

Organic Light-Emitting Diodes (OLEDs)

Pure-Blue Fluorescent Monomers : Hu et al. (2010) developed pyrene-based monomers, including 2,7-di-tert-butyl derivatives, that exhibit pure-blue fluorescence suitable for use in OLEDs. The synthesis and characterization of these materials indicated their promising role in improving the performance and color purity of OLED displays (Hu et al., 2010).

Radical Chemistry and Magnetic Properties

N-tert-Butoxy-1-aminopyrenyl Radicals : The study by Miura et al. (2002) focused on the isolation and characterization of N-tert-butoxy-1-aminopyrenyl radicals derived from 2,7-di-tert-butylpyrene. These findings contribute to a deeper understanding of radical chemistry and its implications for magnetic materials and quantum computing (Miura et al., 2002).

properties

IUPAC Name

2,7-ditert-butylpyrene-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O2/c1-23(2,3)15-9-13-7-8-14-10-16(24(4,5)6)12-18-20(14)19(13)17(11-15)21(25)22(18)26/h7-12H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVLJPPUHAYYTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C3C(=C1)C=CC4=CC(=CC(=C43)C(=O)C2=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Di-tert-butylpyrene-4,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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